molecular formula C22H16ClN3O3 B11314030 2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11314030
M. Wt: 405.8 g/mol
InChI Key: VNXLCSMFSIDMJW-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of a chlorophenol with an appropriate acylating agent.

    Coupling of the two intermediates: The final step involves coupling the oxadiazole intermediate with the chlorophenoxy intermediate under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted derivatives where the chlorophenoxy group is replaced by other functional groups.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The oxadiazole ring is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
  • **2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]acetamide
  • **2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-triazol-5-yl)phenyl]acetamide

Uniqueness

This compound is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with thiadiazole or triazole rings, the oxadiazole ring provides distinct reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C22H16ClN3O3/c23-17-11-5-7-13-19(17)28-14-20(27)24-18-12-6-4-10-16(18)22-25-21(26-29-22)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)

InChI Key

VNXLCSMFSIDMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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